molecular formula C13H10N2 B1303625 2-(pyridin-4-yl)-1H-indole CAS No. 21182-07-0

2-(pyridin-4-yl)-1H-indole

Cat. No. B1303625
CAS RN: 21182-07-0
M. Wt: 194.23 g/mol
InChI Key: VYNRDXHIIRNEKU-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The pyridinyl group attached to the indole core adds to the compound's complexity and potential for interaction with biological targets, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of indole derivatives, including those with pyridinyl substituents, has been a subject of extensive research. A method for synthesizing pyrido[1,2-a]indoles from 2-substituted pyridines and aryne precursors has been reported, which could potentially be adapted for the synthesis of 2-(pyridin-4-yl)-1H-indole . Another study describes a Rh/Cu-catalyzed synthesis of pyrido[2,1-a]indoles, which involves multiple bond cleavages and formations, indicating the complexity and versatility of indole synthesis methods . Additionally, a Rh(I)-catalyzed cyclization has been used to synthesize annulated pyrido[3,4-b]indoles, demonstrating the utility of transition metal catalysis in constructing indole frameworks .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the heterocyclic core, which can participate in hydrogen bonding and other non-covalent interactions. The substitution pattern on the indole and pyridine rings can significantly influence the compound's electronic properties and reactivity. For instance, the synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine subunits showcases the structural diversity achievable with indole derivatives .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cycloadditions, which are useful for constructing complex polycyclic structures. A [3+2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-indoles has been developed to synthesize pyrrolo[1,2-a]indoles with high stereocontrol . The reactivity of indole derivatives towards electrophiles, nucleophiles, and radicals can be exploited in synthetic chemistry to create a wide array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyridin-4-yl)-1H-indole derivatives are influenced by their molecular structure. For example, a series of 2-pyridin-2-yl-1H-indole derivatives exhibited long-wavelength fluorescent emission, which is sensitive to solvent polarity and pH. Some of these derivatives also showed good binding affinities to estrogen receptors, indicating potential biological activity . The photophysical properties of these compounds make them interesting for applications in materials science and as biological probes.

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Non-Linear Optics

  • Scientific Field: Chemical Physics
  • Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were intercalated into the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Spin-Crossover Coordination Polymers

  • Scientific Field: Inorganic Chemistry
  • Application Summary: A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
  • Methods of Application: The compounds were synthesized and their spin-crossover behaviors were evaluated by magnetic measurements .
  • Results: The complexes exhibited SCO behaviors with diminishing thermal hysteresis (7/4/0 K) upon decreasing the ligand-field strength. The critical temperatures (Tc) during spin transition were found to be inversely proportional to the coordination ability parameters (a™) with a linear correlation .

Non-Linear Optics

  • Scientific Field: Chemical Physics
  • Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were arranged in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Spin-Crossover Coordination Polymers

  • Scientific Field: Inorganic Chemistry
  • Application Summary: A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
  • Methods of Application: The compounds were synthesized and their spin-crossover behaviors were evaluated by magnetic measurements .
  • Results: The complexes exhibited SCO behaviors with diminishing thermal hysteresis (7/4/0 K) upon decreasing the ligand-field strength. The critical temperatures (Tc) during spin transition were found to be inversely proportional to the coordination ability parameters (a™) with a linear correlation .

Non-Linear Optics

  • Scientific Field: Chemical Physics
  • Application Summary: N-(pyridin-4-yl)pyridin-4-amine and its derivatives were arranged in the interlayer space of zirconium sulfophenylphosphonate .
  • Methods of Application: The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .
  • Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

Safety And Hazards

The safety and hazards of pyridine compounds can vary depending on the specific compound. For example, handling of some pyridine compounds should be done in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The future directions of research on pyridine compounds could involve the synthesis of new derivatives, testing their therapeutic properties, and studying their mechanisms of action .

properties

IUPAC Name

2-pyridin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNRDXHIIRNEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378023
Record name 2-(pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-4-yl)-1H-indole

CAS RN

21182-07-0
Record name 2-(pyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Trejo, H Arzeno, M Browner, S Chanda… - Journal of medicinal …, 2003 - ACS Publications
Inhibition of the biosynthesis of proinflammatory cytokines such as tumor necrosis factor and interleukin-1 via p38 has been an approach toward the development of a disease modifying …
Number of citations: 105 pubs.acs.org
SM Barolo, AE Lukach, RA Rossi - The Journal of Organic …, 2003 - ACS Publications
… The enolate ion of the 4-acetylpyridine (4b) reacts under photostimulation with 1 to give the 2-pyridin-4-yl-1H-indole (5b) in 74% yield (eq 7). This reaction does not occur in the dark, …
Number of citations: 54 pubs.acs.org
MA Bobko, KA Evans, AC Kaura, LE Shuster, DS Su - Tetrahedron letters, 2012 - Elsevier
An efficient synthesis of 2,5-disubstituted-3-cyanoindoles is described. This approach utilizes a highly selective iodination together with the modified Madelung reaction to generate an …
Number of citations: 20 www.sciencedirect.com
L UGWUONAH - Journal of Applied Chemistry, 2018 - eprints.gouni.edu.ng
Sample compounds that could act as allosteric modulators of CB1 cannabinoid receptors were synthesized. The compounds are analogues of pre-discovered bioactive molecules that …
Number of citations: 0 eprints.gouni.edu.ng
B Li, N Shen, K Wang, X Fan… - Asian Journal of Organic …, 2022 - Wiley Online Library
In this paper, an efficient synthesis of 5‐carbonyl substituted benzo[a]carbazoles via Rh(III)‐catalyzed [5+1] annulation reaction of 2‐aryl‐3‐acyl‐1H‐indoles with α‐diazo carbonyl …
Number of citations: 3 onlinelibrary.wiley.com
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org
Z Jin, SX Guo, LL Qiu, GP Wu… - Applied Organometallic …, 2011 - Wiley Online Library
As alternatives to the common tertiary phosphine/Pd systems, well‐defined N‐heterocyclic carbene–Pd complexes have been proven to be highly efficient precatalysts for …
Number of citations: 23 onlinelibrary.wiley.com
B Li, B Zhang, X Zhang, X Fan - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and economical synthetic approach toward 3-cyano-1H-indoles through the reactions of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia is presented. …
Number of citations: 24 pubs.acs.org
CT Feng, HZ Zhu, Z Li, Z Luo, SS Wu, ST Ma - Tetrahedron Letters, 2016 - Elsevier
A novel and efficient cerium(III)-catalyzed C3-selective acylation of N–H indoles using nitroolefins as acylating reagents was first developed. It was found that the use of CeCl 3 as a …
Number of citations: 11 www.sciencedirect.com
V Gatti - 2012 - iris.uniroma1.it
During eukaryotic cell division, in order for each daughter cell to inherit one and only one copy of each chromosome, the mother cell must replicate its chromosomes exactly once in the …
Number of citations: 3 iris.uniroma1.it

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